2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a unique combination of pyrrole, thiophene, and pyrazolo[1,5-a]pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction with a suitable thiophene derivative.
Pyrazolo[1,5-a]pyrimidine Core Construction: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-a]pyrimidine core, often using a cyclization agent such as methanesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Shares the pyrazole ring but lacks the thiophene and pyrazolo[1,5-a]pyrimidine rings.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Contains the pyrrole ring but differs in the overall structure and functional groups.
Uniqueness
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific electronic and steric properties that are not present in similar compounds .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N4S/c1-9-3-4-10(2)27(9)12-5-6-29-16(12)11-7-15-25-13(17(19,20)21)8-14(18(22,23)24)28(15)26-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIRPATOTUJFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C(F)(F)F)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117213 | |
Record name | 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692287-82-4 | |
Record name | 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692287-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101117213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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